molecular formula C12H17NO2 B575827 2-Pentanol,4-aminobenzoate(9CI) CAS No. 189816-89-5

2-Pentanol,4-aminobenzoate(9CI)

Cat. No.: B575827
CAS No.: 189816-89-5
M. Wt: 207.273
InChI Key: RAFHULJYZYWUEW-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-aminobenzoate (CAS 88938-23-2) is an ester derivative of 2-phenoxyethanol and 4-aminobenzoic acid. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol .

Properties

CAS No.

189816-89-5

Molecular Formula

C12H17NO2

Molecular Weight

207.273

IUPAC Name

pentan-2-yl 4-aminobenzoate

InChI

InChI=1S/C12H17NO2/c1-3-4-9(2)15-12(14)10-5-7-11(13)8-6-10/h5-9H,3-4,13H2,1-2H3

InChI Key

RAFHULJYZYWUEW-UHFFFAOYSA-N

SMILES

CCCC(C)OC(=O)C1=CC=C(C=C1)N

Synonyms

2-Pentanol,4-aminobenzoate(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility: The 4-aminobenzoate derivative (C₁₅H₁₅NO₃) is expected to exhibit higher polarity than the carbonate (C₁₇H₁₈O₅) or valerate (C₁₃H₁₈O₃) analogs due to the aromatic amine group, which may enhance water solubility .
  • Volatility: The valerate ester (C₁₃H₁₈O₃) has the lowest molecular weight among the esters, suggesting higher volatility, while the tertiary alcohol 2,4-dimethyl-2-pentanol (C₇H₁₆O) is even more volatile due to its compact structure .

Functional Group Analysis and Reactivity

2-Phenoxyethyl 4-Aminobenzoate (9CI)

  • The para-aminobenzoate group introduces pH-sensitive behavior, as the amine can protonate/deprotonate in aqueous environments. This property is absent in the carbonate and valerate analogs .
  • The aromatic amine may participate in Schiff base formation or act as a hydrogen-bond donor, influencing intermolecular interactions.

2-Phenoxyethyl Carbonate (9CI)

  • The carbonate functional group is prone to hydrolysis, especially under alkaline conditions, releasing CO₂ and regenerating 2-phenoxyethanol. This reactivity limits its stability in certain formulations .

2-Phenoxyethyl Valerate (8CI)

  • The valerate ester’s aliphatic chain enhances lipophilicity, making it suitable for applications requiring compatibility with nonpolar matrices (e.g., plasticizers or fragrances) .

2,4-Dimethyl-2-Pentanol

  • As a tertiary alcohol, it exhibits low solubility in water and higher thermal stability compared to primary/secondary alcohols. Its branched structure reduces steric hindrance in synthetic reactions .

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